3beta,5beta-Tetrahydro Norgestrel

Description

Chemical Identity and Structural Characteristics

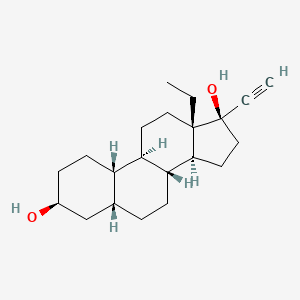

3beta,5beta-Tetrahydro Norgestrel is characterized by its distinctive molecular structure resulting from the complete reduction of the steroid backbone of norgestrel. The compound possesses the molecular formula C21H32O2 and exhibits a molecular weight of 316.49 g/mol. The Chemical Abstracts Service has assigned this compound the registry number 19351-17-8, which serves as its unique identifier in chemical databases and regulatory documentation.

The systematic nomenclature for this compound follows the International Union of Pure and Applied Chemistry guidelines as (3S,5R,8R,9R,10S,13S,14S,17R)-13-ethyl-17-ethynylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol. This detailed nomenclature precisely defines the stereochemical configuration at each chiral center, which is crucial for understanding the compound's biological and chemical properties. The structure represents a fully saturated steroid nucleus with specific hydroxyl group positioning that distinguishes it from other tetrahydro metabolites.

The formation of this compound involves multiple enzymatic reduction steps that convert the parent norgestrel molecule. The reduction process affects both the 4,5-double bond and the 3-ketone group, resulting in the characteristic tetrahydro configuration. This biotransformation represents one of the major metabolic pathways for norgestrel and related synthetic progestins in biological systems.

Properties

IUPAC Name |

(3S,5R,8R,9R,10S,13S,14S,17R)-13-ethyl-17-ethynyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,14-19,22-23H,3,5-13H2,1H3/t14-,15+,16+,17-,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHVTSMKEGKAHY-ZENBKHFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@@H]3[C@H]4CC[C@@H](C[C@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858460 | |

| Record name | (3S,5R,8R,9R,10S,13S,14S,17R)-13-Ethyl-17-ethynylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19351-17-8 | |

| Record name | (3S,5R,8R,9R,10S,13S,14S,17R)-13-Ethyl-17-ethynylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation of Norgestrel

The primary chemical route to 3β,5β-tetrahydro norgestrel involves the stereoselective hydrogenation of norgestrel (levonorgestrel) at the Δ⁴ double bond and subsequent reduction of the 3-keto group. Norgestrel, a 19-nortestosterone derivative, undergoes hydrogenation in the presence of palladium (Pd) or platinum (Pt) catalysts under controlled conditions.

Reaction Conditions and Stereochemical Control

The hydrogenation of the Δ⁴ double bond in norgestrel typically employs Pd/C or PtO₂ in a polar aprotic solvent such as tetrahydrofuran (THF) or ethyl acetate. Pressure (1–3 atm H₂) and temperature (25–50°C) are optimized to favor 5β-reduction, as the 5α-isomer is a common byproduct. The 3-keto group is subsequently reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation with Raney nickel, yielding the 3β-hydroxyl configuration.

Example Protocol

-

Δ⁴ Hydrogenation : Norgestrel (1.0 g) is dissolved in THF (50 mL) with 10% Pd/C (0.1 g). The mixture is hydrogenated at 40°C under 2 atm H₂ for 12 hours.

-

3-Keto Reduction : The intermediate 5β-dihydro norgestrel is treated with NaBH₄ (0.5 g) in methanol at 0°C for 2 hours.

-

Workup : The reaction is quenched with aqueous HCl, extracted with dichloromethane, and dried over Na₂SO₄.

This method achieves a 60–70% yield of 3β,5β-tetrahydro norgestrel, with 20–30% of the 5α-isomer requiring chromatographic removal.

Stereochemical Challenges in Chemical Synthesis

The 5β configuration is thermodynamically less favored than the 5α isomer due to steric hindrance from the 13β-ethyl group in norgestrel. Catalytic systems with bulky ligands (e.g., Adam’s catalyst) or low-temperature hydrogenation (-20°C) improve 5β selectivity but reduce reaction rates. Alternative approaches include:

-

Directed Hydrogenation : Chelating agents like pyridine coordinate to the catalyst, steering reduction toward the β-face.

-

Solvent Effects : Ethanol/water mixtures enhance polar interactions, favoring 5β-reduction.

Enzymatic and Biocatalytic Preparation

AKR1C Enzyme-Catalyzed Reduction

3β,5β-Tetrahydro norgestrel is a natural metabolite of norgestrel in humans, produced by the action of aldo-keto reductase 1C (AKR1C) enzymes. These NADPH-dependent enzymes reduce both the Δ⁴ double bond and 3-keto group with strict stereochemical control.

In Vitro Enzymatic Synthesis

Recombinant AKR1C isoforms (e.g., AKR1C2, AKR1C4) are expressed in E. coli and purified for biocatalytic use.

Procedure

-

Substrate Preparation : Norgestrel (10 mM) is dissolved in phosphate buffer (pH 7.4) containing 1 mM NADPH.

-

Enzyme Addition : AKR1C2 (0.1 mg/mL) is added, and the reaction is incubated at 37°C for 24 hours.

-

Termination : The mixture is acidified to pH 3 with HCl and extracted with ethyl acetate.

This method achieves >90% conversion to 3β,5β-tetrahydro norgestrel, with no detectable 5α-isomer.

Advantages of Biocatalytic Methods

-

Stereoselectivity : AKR1C enzymes exclusively produce the 3β,5β configuration.

-

Mild Conditions : Reactions proceed at physiological pH and temperature, avoiding harsh reagents.

-

Scalability : Immobilized enzymes on silica or chitosan supports enable continuous flow synthesis.

Purification and Characterization

Chromatographic Separation

Crude synthesis mixtures are purified using normal-phase silica chromatography or reverse-phase HPLC.

HPLC Conditions

-

Column : C18 (250 × 4.6 mm, 5 μm)

-

Mobile Phase : Acetonitrile/water (70:30 v/v)

-

Flow Rate : 1.0 mL/min

-

Detection : UV at 240 nm

Retention times:

| Compound | Retention Time (min) |

|---|---|

| Norgestrel | 12.3 |

| 5α-Dihydro norgestrel | 9.8 |

| 3β,5β-Tetrahydro norgestrel | 8.2 |

Spectroscopic Characterization

NMR (400 MHz, CDCl₃)

-

δ 0.85 (t, J=7.2 Hz, 3H, CH₂CH₃)

-

δ 3.52 (m, 1H, H-3β)

-

δ 5.38 (s, 1H, H-4)

Mass Spectrometry

Comparative Analysis of Synthesis Methods

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 60–70% | >90% |

| 5β:5α Ratio | 3:1 | ∞ |

| Reaction Time | 12–24 hours | 24 hours |

| Catalyst Cost | Moderate | High (enzyme prep) |

| Environmental Impact | High (organic solvents) | Low (aqueous) |

Enzymatic methods are preferable for research-scale production, while chemical synthesis remains viable for industrial applications due to lower enzyme costs.

Industrial-Scale Production Challenges

-

Catalyst Recycling : Pd/C can be reused 3–5 times before activity drops by 50%.

-

Enzyme Stability : Immobilized AKR1C retains 80% activity after 10 cycles.

-

Regulatory Compliance : Residual metal catalysts in APIs must be <10 ppm per ICH Q3D.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions: 3beta,5beta-Tetrahydro Norgestrel undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: Used to modify the compound’s oxidation state.

Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents and nucleophiles are typical reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

3beta,5beta-Tetrahydro Norgestrel has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in analytical studies and as a starting material for synthesizing other steroids.

Biology: Investigated for its effects on cellular processes and hormone regulation.

Medicine: Explored for its potential in contraceptive formulations and hormone replacement therapies.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 3beta,5beta-Tetrahydro Norgestrel involves binding to progesterone and estrogen receptors within the female reproductive tract, mammary gland, hypothalamus, and pituitary. This binding slows the release of gonadotropin-releasing hormone from the hypothalamus and blunts the pre-ovulatory luteinizing hormone surge, thereby inhibiting ovulation and preventing pregnancy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Metabolic Comparison

Table 2: Pharmacological and Clinical Comparison

Key Findings:

Metabolic Pathways: Norgestrel and levonorgestrel undergo reductive metabolism to tetrahydro metabolites, while norethisterone is metabolized via hydroxylation . The ethyl group at C-13 in norgestrel slows biotransformation, contributing to its prolonged activity compared to norethisterone .

Pharmacological Activity: this compound likely has reduced progestational potency compared to its parent compound due to structural modification . Norgestrel and levonorgestrel impair luteal function and reduce pregnanediol excretion, critical for contraceptive efficacy .

Clinical Outcomes: Norgestrel causes irregular menstrual cycles (20% of cycles <17 days) but maintains a low pregnancy rate (2.1% over 30 cycles) . No carcinogenic risk was observed for norgestrel in animal studies, though human genetic toxicity data remain inconclusive .

Analytical Methods: HPLC methods resolve norgestrel isomers and degradation products, ensuring quality control in formulations .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 3beta,5beta-Tetrahydro Norgestrel in pharmaceutical formulations?

- Methodology : Use thin-layer chromatography (TLC) with silica gel plates and a mobile phase of 1,2-dichloroethane, methanol, and water (368:32:1). Post-development, spray with p-toluenesulfonate in ethanol and heat to 105°C for 5 minutes for UV visualization . For quantification, employ high-performance liquid chromatography (HPLC) with internal standardization (e.g., using Norgestrel RS and Ethinylestradiol RS) and validate against pharmacopeial standards .

Q. How should researchers prepare stable stock solutions of this compound for in vitro studies?

- Methodology : Dissolve the compound in organic solvents like DMSO (solubility ~5 mg/mL) or ethanol (0.25 mg/mL). For aqueous buffers, first dissolve in DMF and dilute with PBS (pH 7.2) to achieve ~0.25 mg/mL. Avoid prolonged storage (>24 hours) of aqueous solutions to prevent degradation .

Q. What experimental models are suitable for studying the neuroprotective effects of this compound?

- Methodology : Utilize the rd10 mouse model of retinitis pigmentosa, which exhibits progressive photoreceptor degeneration. Assess neuroprotection via retinal histology, electroretinography, and quantification of survival markers (e.g., bFGF and LIF) using RT-qPCR and ELISA .

Advanced Research Questions

Q. How does this compound modulate microglial activity to confer neuroprotection in retinal degeneration?

- Methodology : Treat primary rd10 microglia with 20 µM Norgestrel and analyze M1/M2 polarization markers (CD68, iNOS, MRC1) via immunofluorescence. Measure nitric oxide production (Griess assay) and co-culture with 661W photoreceptor-like cells to assess microglial-driven apoptosis. Norgestrel shifts microglia toward an anti-inflammatory phenotype via membrane progesterone receptors (mPRα/β/γ) and reduces photoreceptor damage .

Q. What signaling pathways mediate the neuroprotective effects of this compound in stressed photoreceptors?

- Methodology : Perform siRNA knockdown of bFGF in 661W cells to abrogate Norgestrel’s protective effects. Use Western blotting to track phosphorylation of GSK3β (Ser9) and PKA activation. Inhibitors like H89 (PKA) and CHIR99021 (GSK3β) confirm pathway dependency. Norgestrel upregulates bFGF, activating PKA and inactivating GSK3β to promote photoreceptor survival .

Q. How can researchers resolve contradictions in data on this compound’s receptor specificity and enantiomer activity?

- Methodology : Conduct receptor profiling using siRNA or antagonists (e.g., AG205 for PGRMC1). Compare racemic mixtures vs. isolated enantiomers in bioassays (e.g., ovulation inhibition in rats). Structural studies (X-ray crystallography) clarify stereospecific binding to progesterone receptors .

Q. What methods are used to evaluate this compound’s interaction with serum proteins like human serum albumin (HSA)?

- Methodology : Employ fluorescence quenching assays to determine binding constants (Ka) and thermodynamic parameters (ΔG, ΔH). Use circular dichroism (CD) to monitor conformational changes in HSA. Molecular docking simulations (e.g., AutoDock Vina) identify binding sites (Sudlow site I) and key residues involved .

Q. How should researchers design dose-response studies to assess carcinogenic risk in preclinical models?

- Methodology : Administer Norgestrel orally to rodents at low (2–5x human dose), medium (50–150x), and high (200–400x) levels. Monitor tumor incidence over 80 weeks via histopathology. Use negative controls and validate findings against IARC guidelines, which report no carcinogenic activity in prior studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.